molecular formula C16H24N2.ClH<br>C16H25ClN2 B1682299 Xylometazoline hydrochloride CAS No. 1218-35-5

Xylometazoline hydrochloride

Cat. No.: B1682299
CAS No.: 1218-35-5
M. Wt: 280.83 g/mol
InChI Key: YGWFCQYETHJKNX-UHFFFAOYSA-N
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Description

Xylometazoline hydrochloride: is a medication primarily used as a nasal decongestant. It belongs to the class of alpha-adrenergic agonists and is commonly found in over-the-counter nasal sprays and drops. This compound is effective in reducing nasal congestion caused by colds, allergies, and sinusitis by constricting the blood vessels in the nasal passages .

Mechanism of Action

Target of Action

Xylometazoline hydrochloride primarily targets the alpha (α)-adrenergic receptors . These receptors play a crucial role in the regulation of physiological processes such as smooth muscle contraction and neurotransmitter release . Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors .

Mode of Action

This compound works by binding to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction results in decreased blood flow, thereby reducing nasal congestion and minor inflammation due to allergies or colds .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the alpha-adrenergic receptors . By binding to these receptors, this compound triggers a cascade of events leading to vasoconstriction . This results in decreased nasal congestion, facilitating easier breathing for individuals suffering from conditions such as colds or allergies .

Pharmacokinetics

This allows for direct action on the nasal blood vessels, providing quick relief from nasal congestion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the nasal passages . This results in a reduction of blood flow and swelling, alleviating symptoms of nasal congestion and inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances in the nasal passages could potentially interact with this compound, affecting its action. Additionally, individual health factors, such as blood pressure or heart conditions, can also impact the drug’s effectiveness and safety .

Biochemical Analysis

Biochemical Properties

Xylometazoline hydrochloride functions as a direct-acting alpha-adrenergic agonist . It binds to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction with α-adrenergic receptors is key to its role in biochemical reactions .

Cellular Effects

This compound’s primary cellular effect is the reduction of nasal congestion. It achieves this by causing vasoconstriction in the nasal blood vessels, thereby decreasing the swelling associated with inflammation . This effect on cellular processes is crucial in its role as a nasal decongestant .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α-adrenergic receptors, leading to vasoconstriction of nasal blood vessels . This is due to its design as an imidazole derivative, which mimics the molecular shape of adrenaline .

Temporal Effects in Laboratory Settings

This suggests that the effects of this compound may change over time, potentially leading to decreased effectiveness or a buildup of tolerance against the drug .

Dosage Effects in Animal Models

In animal models, the lethal dose (LD50) of this compound varies. The oral LD50 is 230 mg/kg in rats and 75 mg/kg in mice. The subcutaneous LD50 is 90 mg/kg in rats and 53 mg/kg in mice. The intraperitoneal LD50 is 43 mg/kg in rats . These figures indicate that the effects of this compound can vary significantly with different dosages.

Metabolic Pathways

It is known to work by binding to α-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This suggests that its metabolic activity is likely linked to these receptors and their associated pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role as a nasal decongestant. It is applied directly to the nose, where it binds to α-adrenergic receptors in the nasal mucosa

Subcellular Localization

This compound is applied directly to the nasal mucosa, suggesting its primary subcellular localization is within the cells of this tissue . It binds to α-adrenergic receptors in the nasal mucosa, indicating that it likely localizes to wherever these receptors are found within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylometazoline hydrochloride is synthesized through a multi-step process. One common method involves the reaction of 2,6-dimethylbenzyl chloride with tert-butylamine to form 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline. This intermediate is then converted to this compound by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Xylometazoline hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may lead to the formation of imidazoline derivatives, while oxidation can result in the formation of various oxidized products .

Scientific Research Applications

Chemistry: Xylometazoline hydrochloride is used in research to study its chemical properties, stability, and interactions with other compounds. It serves as a model compound for studying the behavior of alpha-adrenergic agonists .

Biology: In biological research, this compound is used to investigate its effects on nasal tissues and its role in reducing inflammation and congestion. It is also studied for its potential antioxidant properties .

Medicine: Medically, this compound is widely used as a nasal decongestant. It is included in various formulations to provide relief from nasal congestion associated with colds, allergies, and sinusitis. Clinical studies have shown its effectiveness in improving the quality of life for individuals with nasal congestion .

Industry: In the pharmaceutical industry, this compound is manufactured and formulated into nasal sprays and drops. It is also used in combination with other active ingredients to enhance its therapeutic effects .

Comparison with Similar Compounds

    Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

    Naphazoline: An alpha-adrenergic agonist used in eye drops and nasal sprays. It has a shorter duration of action compared to xylometazoline hydrochloride.

    Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant. It has a different chemical structure and a shorter duration of action compared to this compound.

Uniqueness: this compound is unique due to its rapid onset of action and long-lasting effects. It provides quick relief from nasal congestion and maintains its decongestant effects for several hours. Additionally, its high selectivity for alpha-adrenergic receptors makes it an effective and reliable nasal decongestant .

Properties

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045223
Record name Xylometazoline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-35-5
Record name Xylometazoline hydrochloride
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Record name Xylometazoline hydrochloride
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Record name 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1)
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Record name Xylometazoline hydrochloride
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Record name Xylometazoline hydrochloride
Source European Chemicals Agency (ECHA)
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Record name XYLOMETAZOLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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